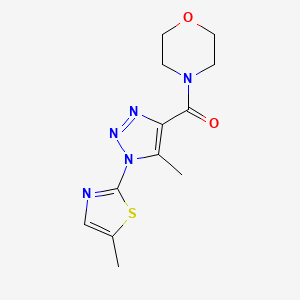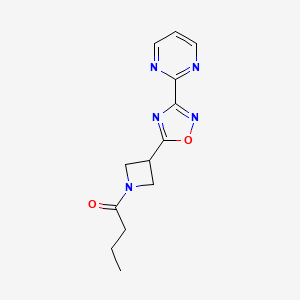
1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one, also known as POBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. POBA belongs to the class of oxadiazole derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on pyrimidine and oxadiazole derivatives, such as 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one, primarily focuses on their synthesis and potential biological activities. One study discusses the synthesis of pyrimidine-linked heterocyclic compounds and their evaluation against various insects and microorganisms for insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). Similarly, another study delves into the antifungal activity of oxadiazole derivatives against Candida species, highlighting the potential of these compounds in treating fungal infections (Kaplancıklı, 2011).
Antimicrobial Evaluation
Several studies have synthesized novel derivatives containing the pyrimidine and oxadiazole moieties to evaluate their antimicrobial efficacy. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring showed moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Another study synthesized quinoline-oxadiazole-based azetidinone derivatives, which were characterized and evaluated for their antimicrobial properties against various bacterial strains (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
The exploration of 1,2,4-oxadiazole and pyrimidine derivatives extends to assessing their potential anticancer activities. One noteworthy study describes the synthesis and structural analysis of novel oxadiazole and trifluoromethylpyridine derivatives, investigating their in vitro anticancer activities across a panel of cell lines. This research highlights the compound with significant potency, offering insights into the structural features contributing to anticancer activity (Maftei et al., 2016).
Propriétés
IUPAC Name |
1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-4-10(19)18-7-9(8-18)13-16-12(17-20-13)11-14-5-3-6-15-11/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPNTHPQLYITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)
![3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2673325.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2673332.png)
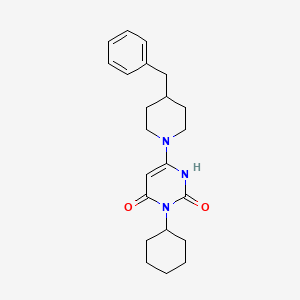
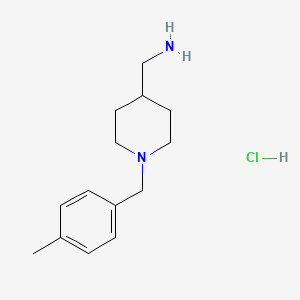
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)
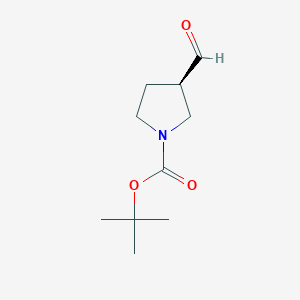
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)
